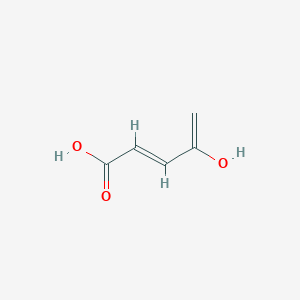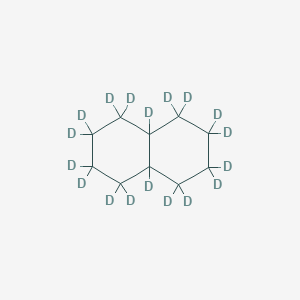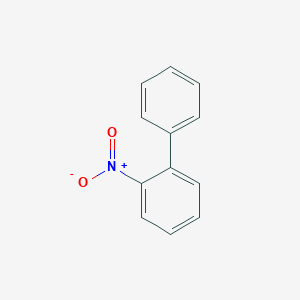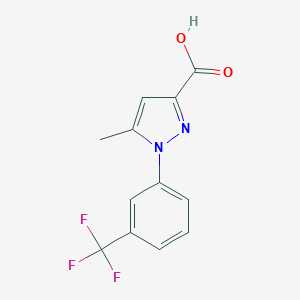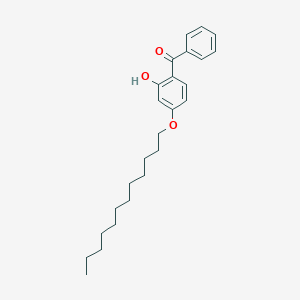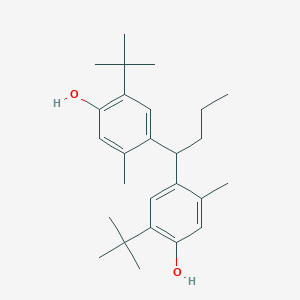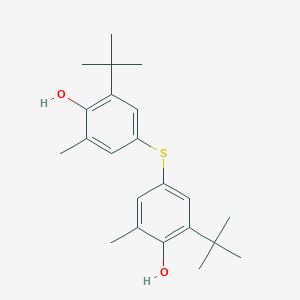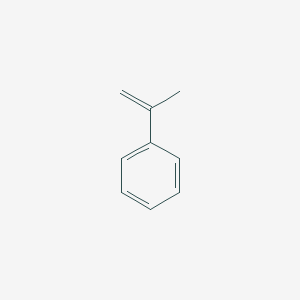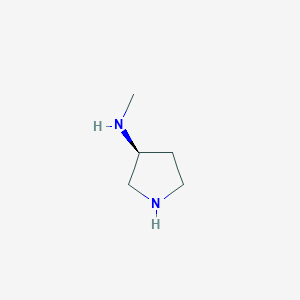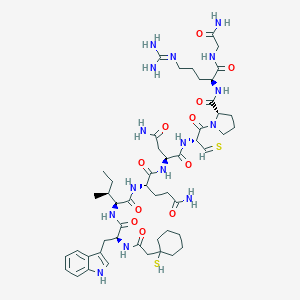
Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- (commonly known as Oxytocin) is a hormone that is produced in the hypothalamus and secreted by the pituitary gland. It plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. In recent years, Oxytocin has become an essential area of research due to its potential therapeutic applications in various medical conditions.
作用机制
Oxytocin exerts its effects by binding to specific receptors in the brain, including the oxytocin receptor and vasopressin receptor. The hormone regulates various physiological functions, including social behavior, reproductive behavior, and stress response. The binding of Oxytocin to its receptors triggers a series of intracellular signaling pathways that lead to the modulation of neurotransmitter release and gene expression.
生化和生理效应
Oxytocin has various biochemical and physiological effects on the body, including the regulation of uterine contractions during childbirth, the stimulation of milk ejection during lactation, and the promotion of social bonding and trust. The hormone also plays a role in the regulation of blood pressure, heart rate, and body temperature.
实验室实验的优点和局限性
The advantages of using Oxytocin in lab experiments include its specificity, potency, and stability. The hormone is highly selective for its receptors and has a high affinity for binding. It is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, the limitations of using Oxytocin in lab experiments include its short half-life and the potential for off-target effects.
未来方向
There is a growing interest in the potential therapeutic applications of Oxytocin in various medical conditions. Future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs. Additionally, studies should investigate the long-term effects of Oxytocin administration and the potential for drug interactions. Finally, research should explore the use of Oxytocin in combination with other drugs or therapies to enhance its therapeutic potential.
Conclusion
In conclusion, Oxytocin is a hormone that plays a vital role in various physiological functions, including social bonding, childbirth, lactation, and sexual reproduction. Its potential therapeutic applications in various medical conditions have made it an essential area of research in recent years. The hormone exerts its effects by binding to specific receptors in the brain, triggering a series of intracellular signaling pathways. While there are advantages and limitations to using Oxytocin in lab experiments, future research should focus on identifying the specific mechanisms by which Oxytocin exerts its effects and developing more selective and potent Oxytocin analogs.
合成方法
The synthesis of Oxytocin involves the chemical modification of the amino acid sequence of the hormone vasopressin. The process involves the replacement of the amino acid phenylalanine with tyrosine and the addition of a dipeptide sequence of isoleucine-proline to the C-terminus of the molecule. The final product is a cyclic peptide with nine amino acids.
科学研究应用
Oxytocin has been the subject of extensive scientific research due to its potential therapeutic applications in various medical conditions. Some of these conditions include autism spectrum disorder, schizophrenia, anxiety, depression, and post-traumatic stress disorder. Studies have shown that Oxytocin can improve social cognition, reduce anxiety and stress, and enhance trust and empathy.
属性
CAS 编号 |
133851-41-9 |
|---|---|
产品名称 |
Oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-arg(8)- |
分子式 |
C50H75N15O11S2 |
分子量 |
1126.4 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S,3S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]pentanediamide |
InChI |
InChI=1S/C50H75N15O11S2/c1-3-27(2)41(64-45(73)33(21-28-24-57-30-12-6-5-11-29(28)30)59-40(69)23-50(78)17-7-4-8-18-50)47(75)61-32(15-16-37(51)66)43(71)62-34(22-38(52)67)44(72)63-35(26-77)48(76)65-20-10-14-36(65)46(74)60-31(13-9-19-56-49(54)55)42(70)58-25-39(53)68/h5-6,11-12,24,26-27,31-36,41,57,78H,3-4,7-10,13-23,25H2,1-2H3,(H2,51,66)(H2,52,67)(H2,53,68)(H,58,70)(H,59,69)(H,60,74)(H,61,75)(H,62,71)(H,63,72)(H,64,73)(H4,54,55,56)/t27-,31-,32-,33-,34-,35-,36-,41-/m0/s1 |
InChI 键 |
JHUUTRDPYDXZJI-UHUBCKHXSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |
规范 SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC4(CCCCC4)S |
其他 CAS 编号 |
133851-41-9 |
序列 |
XWIQNXPRG |
同义词 |
eta mercapto-beta,beta-cyclopentamethylenepropionic acid-2-Trp-8-Arg-oxytocin beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)-oxytocin, (D-Trp)-isomer OMCPTA oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Arg(8)- oxytocin, beta mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-arginine(8)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)

